

Synthesis and Crystallization of 5-Phenyl-1H-indazole

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Compound of Interest

Compound Name: **5-Phenyl-1H-indazole**

Cat. No.: **B065116**

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The synthesis of the indazole core can be achieved through various methods, including the cyclization of o-haloaryl N-sulfonylhydrazones or the reaction of o-aminobenzenonitriles with organometallic reagents.^[2] For **5-Phenyl-1H-indazole**, a plausible synthetic route involves a Suzuki coupling reaction to introduce the phenyl group at the 5-position of a suitable indazole precursor.

Experimental Protocol: Synthesis and Crystallization

A generalized protocol for the synthesis and subsequent crystallization of **5-Phenyl-1H-indazole** is outlined below. This protocol is based on established methods for the synthesis of related indazole derivatives.

Step 1: Synthesis of 5-Bromo-1H-indazole A common starting material is a brominated indazole, which can be synthesized via various reported methods.

Step 2: Suzuki Coupling In a round-bottom flask, 5-bromo-1H-indazole (1 equivalent) is dissolved in a suitable solvent system, such as a mixture of toluene, ethanol, and water. To this solution, phenylboronic acid (1.2 equivalents), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents) are added. The reaction mixture is then heated to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an

organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure **5-Phenyl-1H-indazole**.

Step 4: Crystallization High-quality single crystals suitable for X-ray diffraction are crucial for accurate structure determination.[\[6\]](#)[\[7\]](#) A common and effective method for growing crystals of small organic molecules is slow evaporation.

- Protocol:

- Dissolve the purified **5-Phenyl-1H-indazole** in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate, or a mixture of hexane and ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.
- Filter the solution to remove any particulate matter.
- Transfer the clear solution to a clean vial, loosely capped to allow for slow evaporation of the solvent at room temperature.
- Allow the vial to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the solution becomes supersaturated, leading to the formation of single crystals.

The ideal crystal for single-crystal X-ray diffraction should be of sufficient size (typically >0.1 mm in all dimensions), have a regular shape, and be free of cracks or other imperfections.[\[6\]](#)[\[7\]](#)

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-crystal X-ray diffraction is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[\[5\]](#)[\[8\]](#)

Data Collection Workflow

The following diagram illustrates the typical workflow for single-crystal X-ray diffraction analysis.



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Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Hypothetical Data Collection and Refinement Parameters

The following table summarizes a set of plausible crystallographic data collection and refinement parameters for **5-Phenyl-1H-indazole**, based on data reported for similar indazole derivatives.^[9]

Parameter	Value
Empirical formula	C ₁₃ H ₁₀ N ₂
Formula weight	194.24
Temperature	293(2) K
Wavelength	0.71073 Å (Mo Kα)
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	a = 8.5 Å, b = 12.0 Å, c = 9.8 Å, β = 95°
Volume	995 Å ³
Z	4
Density (calculated)	1.29 g/cm ³
Absorption coefficient	0.08 mm ⁻¹
F(000)	408
Crystal size	0.20 x 0.15 x 0.10 mm
Theta range for data collection	2.5° to 28.0°
Reflections collected	5000
Independent reflections	2300 [R(int) = 0.04]
Completeness to theta = 28.0°	99.5 %
Refinement method	Full-matrix least-squares on F ²
Data / restraints / parameters	2300 / 0 / 136
Goodness-of-fit on F ²	1.05
Final R indices [I>2sigma(I)]	R1 = 0.045, wR2 = 0.120
R indices (all data)	R1 = 0.060, wR2 = 0.135

Analysis of the Crystal Structure

The solved crystal structure provides a wealth of information about the molecular geometry and the intermolecular interactions that govern the crystal packing.

Molecular Geometry

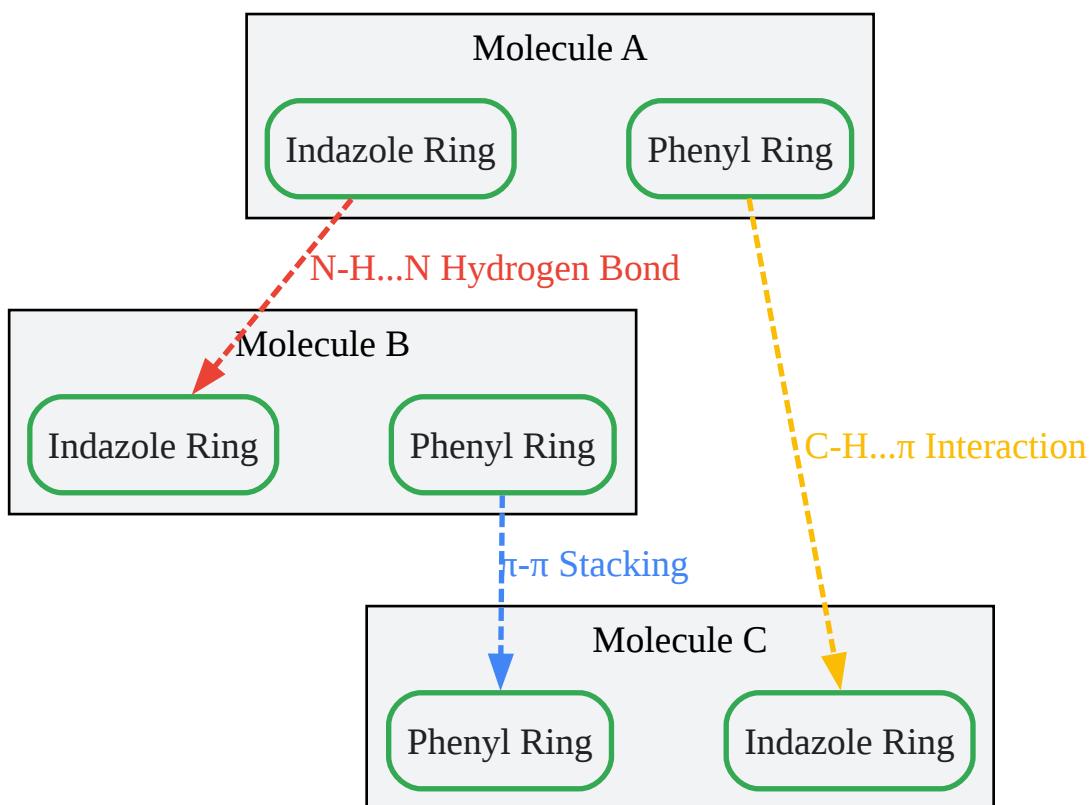
The indazole ring is expected to be essentially planar.[10][11] The phenyl ring at the 5-position will be twisted relative to the plane of the indazole ring. The dihedral angle between these two rings is a key conformational parameter. In related structures, this angle can vary significantly, influencing the overall molecular packing.[12][13]

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of **5-Phenyl-1H-indazole** is likely to be stabilized by a network of intermolecular interactions. Based on the structures of similar indazole derivatives, the following interactions are anticipated:

- N-H \cdots N Hydrogen Bonds: The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atom at the 2-position can act as a hydrogen bond acceptor. This can lead to the formation of hydrogen-bonded chains or dimers.
- C-H \cdots π Interactions: The C-H bonds of the phenyl and indazole rings can interact with the π -systems of neighboring molecules.
- π \cdots π Stacking Interactions: The aromatic rings of the indazole and phenyl groups can engage in π \cdots π stacking interactions, further stabilizing the crystal lattice.[10]

The following diagram illustrates a possible scheme of intermolecular interactions in the crystal lattice of **5-Phenyl-1H-indazole**.



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Caption: Potential Intermolecular Interactions in **5-Phenyl-1H-indazole**.

Conclusion

The crystal structure analysis of **5-Phenyl-1H-indazole** provides invaluable insights into its molecular conformation and the non-covalent interactions that dictate its solid-state architecture. This information is critical for understanding its physicochemical properties and for guiding the design of new derivatives with enhanced therapeutic efficacy. The detailed structural data obtained from single-crystal X-ray diffraction serves as a fundamental basis for computational modeling, aiding in the prediction of binding affinities to biological targets and accelerating the drug discovery process.

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